molecular formula C12H15N3 B1528546 5-ethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine CAS No. 1245007-43-5

5-ethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine

Cat. No.: B1528546
CAS No.: 1245007-43-5
M. Wt: 201.27 g/mol
InChI Key: UXDDTUSMVJARTC-UHFFFAOYSA-N
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Description

5-ethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Ethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of an ethyl group and a 2-methylphenyl substituent enhances its biological activity and interaction with various targets.

1. Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer properties. Studies have shown that compounds in this class can inhibit the proliferation of various cancer cell lines. For instance:

  • Mechanism : These compounds often induce apoptosis in cancer cells by modulating key signaling pathways such as the EGFR and p38MAPK pathways .
  • Case Study : A study demonstrated that derivatives similar to this compound showed significant antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • Inhibition of Cytokines : Studies report that pyrazole derivatives can significantly inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6, indicating their potential as anti-inflammatory agents .
  • Comparative Efficacy : In vitro assays have shown that certain derivatives demonstrate higher efficacy than standard anti-inflammatory drugs like dexamethasone .

3. Antimicrobial Activity

This compound has been tested against various bacterial strains:

  • Activity Spectrum : It exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AnticancerMDA-MB-231, HepG2Apoptosis induction via EGFR modulation
Anti-inflammatoryCytokines (TNF-α, IL-6)Inhibition of cytokine release
AntimicrobialS. aureus, E. coliDisruption of bacterial cell wall synthesis

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. These studies reveal:

  • Binding Affinity : The compound demonstrates high binding affinity to enzymes involved in inflammatory pathways, suggesting its role as a potential inhibitor .

Properties

IUPAC Name

5-ethyl-1-(2-methylphenyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-3-11-10(13)8-14-15(11)12-7-5-4-6-9(12)2/h4-8H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDDTUSMVJARTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-ethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine
Reactant of Route 2
5-ethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine
Reactant of Route 3
5-ethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine
Reactant of Route 4
5-ethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine
Reactant of Route 5
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Reactant of Route 6
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